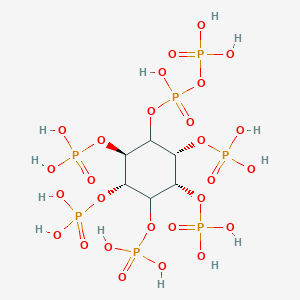
4,4-difluoro-3-oxobutanoato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
ethyl 4,4-difluoro-3-oxobutanoate has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antifungal agents like fluazocycloamine and fungicides such as benzovindiflupyr.
Biochemistry and Toxicology: Research has explored its potential in studying metabolic pathways and toxicokinetics, providing insights into how similar compounds are absorbed, metabolized, and excreted by the human body.
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 4,4-difluoro-3-oxobutanoate is primarily used as an intermediate in the synthesis of pharmaceuticals . It is known to target potassium channels and GABA-T antagonists . Potassium channels play a crucial role in maintaining the electrical potential of cells, while GABA-T antagonists inhibit the breakdown of gamma-aminobutyric acid, a key inhibitory neurotransmitter .
Mode of Action
It is known that the compound interacts with its targets (potassium channels and gaba-t) to modulate their activity . This modulation can lead to changes in cellular function, such as altered neurotransmission or changes in cell excitability.
Biochemical Pathways
Ethyl 4,4-difluoro-3-oxobutanoate is involved in the synthesis of pharmaceuticals that affect various biochemical pathways. For instance, potassium channel activators can influence the action potential of neurons, affecting the nervous system’s function . Similarly, β-alanine derived GABA-T antagonists can impact the GABAergic system, influencing mood and cognition .
Pharmacokinetics
Its physical properties, such as its boiling point and vapor pressure , suggest that it may be readily absorbed and distributed within the body. Its impact on bioavailability would depend on these properties, as well as factors like route of administration and dosage.
Result of Action
The molecular and cellular effects of Ethyl 4,4-difluoro-3-oxobutanoate’s action would depend on the specific pharmaceuticals it is used to synthesize. For instance, if used to synthesize potassium channel activators, it could lead to hyperpolarization of neurons and reduced neuronal excitability . If used to synthesize GABA-T antagonists, it could result in increased levels of GABA in the brain, potentially exerting anxiolytic or sedative effects .
Action Environment
The action, efficacy, and stability of Ethyl 4,4-difluoro-3-oxobutanoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, its storage temperature is typically at room temperature , suggesting that extreme temperatures might affect its stability
Análisis Bioquímico
Biochemical Properties
Ethyl 4,4-difluoro-3-oxobutanoate plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with several enzymes and proteins, facilitating the formation of active pharmaceutical ingredients. For instance, it is involved in the synthesis of potassium channel activators, which are essential for regulating ion flow in cells . The compound’s interaction with enzymes such as GABA-T (gamma-aminobutyric acid transaminase) antagonists highlights its importance in modulating neurotransmitter levels in the brain .
Cellular Effects
Ethyl 4,4-difluoro-3-oxobutanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of ion channels, thereby altering cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of Ethyl 4,4-difluoro-3-oxobutanoate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of its use. For example, as a GABA-T antagonist, it inhibits the enzyme’s activity, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain . This inhibition is crucial for its therapeutic effects in treating neurological disorders. Additionally, the compound’s fluorine atoms enhance its binding affinity and stability, making it a potent biochemical agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4,4-difluoro-3-oxobutanoate can change over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme temperatures or pH levels . Long-term studies have shown that the compound can maintain its biochemical activity for extended periods, making it suitable for various in vitro and in vivo experiments . Its stability and efficacy can be influenced by storage conditions and experimental parameters .
Dosage Effects in Animal Models
The effects of Ethyl 4,4-difluoro-3-oxobutanoate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in modulating neurotransmitter levels . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of precise dosage control in experimental and therapeutic applications .
Metabolic Pathways
Ethyl 4,4-difluoro-3-oxobutanoate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound can be metabolized into various intermediates, which participate in further biochemical reactions . Its interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 4,4-difluoro-3-oxobutanoate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical efficacy . The compound’s distribution can be influenced by factors such as tissue permeability and the presence of specific transport proteins .
Subcellular Localization
Ethyl 4,4-difluoro-3-oxobutanoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .
Métodos De Preparación
ethyl 4,4-difluoro-3-oxobutanoate can be synthesized through several methods:
Direct Reaction with Difluoroacetyl Halide: This method involves the reaction of difluoroacetyl halide (such as difluoroacetyl chloride) with ethyl acetate in the presence of an alkaline catalyst like sodium ethoxide or sodium methoxide.
Claisen Condensation: Another method involves the Claisen condensation of ethyl difluoroacetate with ethyl acetate under alkaline conditions, followed by acidification and purification. This method has been optimized to improve yield and efficiency.
Análisis De Reacciones Químicas
ethyl 4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the difluoromethyl group.
Condensation Reactions: The compound can undergo condensation reactions with various nucleophiles to form more complex molecules.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups allow for potential modifications under appropriate conditions.
Common reagents used in these reactions include strong bases like sodium ethoxide and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
ethyl 4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
- Ethyl 4,4-difluoro-3-oxobutanoate
- Ethyl 4,4-difluoro-3-oxobutyrate
- Ethyl difluoroacetoacetate
These compounds share similar structural features but differ in their specific functional groups and reactivity. ethyl 4,4-difluoro-3-oxobutanoate is unique due to its specific difluoromethyl group, which imparts distinct chemical properties and enhances its utility in various applications .
Propiedades
IUPAC Name |
ethyl 4,4-difluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDPWKVOPADMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059851 | |
| Record name | Ethyl 4,4-difluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352-24-9 | |
| Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4,4-difluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4-difluoro-3-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the synthesis method described in the research for Ethyl 4,4-difluoroacetoacetate?
A1: The research [, ] highlights a one-step synthesis method for Ethyl 4,4-difluoroacetoacetate using difluoroacetyl halide (fluoride, chloride, or bromide) and ethyl acetate. This method offers advantages such as a simplified process, reduced reaction steps, and potentially lower production costs compared to multi-step alternatives.
Q2: What are the key reaction parameters influencing the yield of Ethyl 4,4-difluoroacetoacetate?
A2: The provided research [] identifies several key parameters impacting the synthesis yield:
Q3: What is the reported purity of Ethyl 4,4-difluoroacetoacetate synthesized using this method?
A3: The research indicates a high purity of ≥99% for the synthesized Ethyl 4,4-difluoroacetoacetate []. This suggests the method's effectiveness in producing a relatively pure compound, which is crucial for its applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)

![(20S)-21-[[Tris(isopropyll)silyl]oxy]-20-methyl-pregn-4-en-3-one](/img/structure/B116537.png)



![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)


